1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine
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Overview
Description
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of biphenyl derivatives It features a bromine atom attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of biphenyl to introduce the bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The resulting 3-bromo-biphenyl can then be subjected to further functionalization to introduce the N-methylmethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine.
Chemical Reactions Analysis
Types of Reactions
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine atom and the N-methylmethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromobiphenyl: Lacks the N-methylmethanamine group, making it less versatile in certain applications.
4-Bromobiphenyl: The bromine atom is positioned differently, affecting its reactivity and properties.
N-Methylbiphenylamine: Lacks the bromine atom, which influences its chemical behavior and applications
Uniqueness
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is unique due to the presence of both the bromine atom and the N-methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H14BrN |
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Molecular Weight |
276.17 g/mol |
IUPAC Name |
1-[4-(3-bromophenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H14BrN/c1-16-10-11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9,16H,10H2,1H3 |
InChI Key |
XNXRPWMTLWWTLG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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